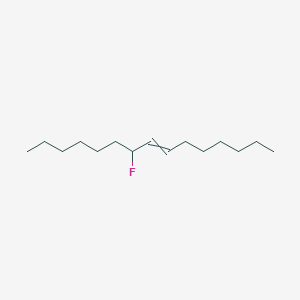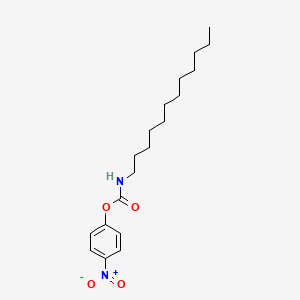
4-Nitrophenyl dodecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl dodecylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a dodecylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl dodecylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with dodecylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at a temperature range of 10–40°C for 1–2 hours with constant stirring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl dodecylcarbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Solvents: Tetrahydrofuran (THF), acetonitrile
Bases: Triethylamine (TEA)
Major Products Formed
Reduction: 4-Aminophenyl dodecylcarbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
4-Nitrophenyl dodecylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for other functional materials.
Mechanism of Action
The mechanism of action of 4-nitrophenyl dodecylcarbamate involves its interaction with specific molecular targets. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The carbamate group can undergo hydrolysis, releasing the corresponding amine and carbon dioxide . The molecular pathways involved in these reactions are influenced by the nature of the reducing agents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl chloroformate
- 4-Nitrophenyl cyclopropylcarbamate
- 4-Nitrophenyl carbonates
Uniqueness
4-Nitrophenyl dodecylcarbamate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research and development could unlock even more applications for this intriguing compound.
Properties
CAS No. |
132333-23-4 |
|---|---|
Molecular Formula |
C19H30N2O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(4-nitrophenyl) N-dodecylcarbamate |
InChI |
InChI=1S/C19H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-16-20-19(22)25-18-14-12-17(13-15-18)21(23)24/h12-15H,2-11,16H2,1H3,(H,20,22) |
InChI Key |
POISTZLWNRYVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
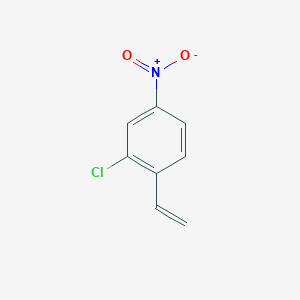
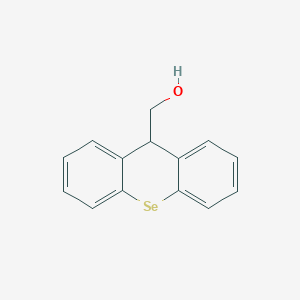
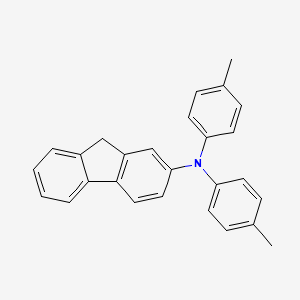
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
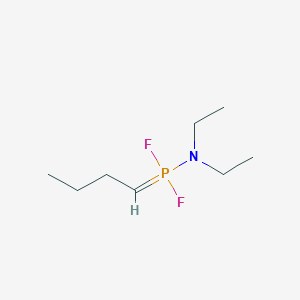
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
